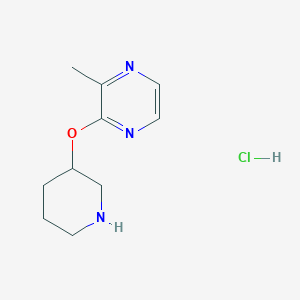

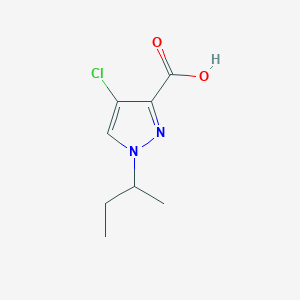

![molecular formula C12H11N3O3 B2699083 6-(3-呋酰)-5,6,7,8-四氢吡啶并[4,3-c]吡啶-3(2H)-酮 CAS No. 1544881-85-7](/img/structure/B2699083.png)

6-(3-呋酰)-5,6,7,8-四氢吡啶并[4,3-c]吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridazinones are a class of organic compounds that contain a pyridazine core, which is a six-membered ring with two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves reactions with hydrazines . For example, a simple, two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones starts from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes .Molecular Structure Analysis

The molecular structure of pyridazinones can be modified to achieve different properties. For instance, a new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized, exhibiting a wide range of emissions spanning the entire visible region from blue to red .Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions. For example, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .科学研究应用

新杂环化合物的合成

研究人员合成了一系列新杂环化合物,包括吡啶并恶嗪酮、呋喃酮和吡嗪,展示了这些核心结构在有机化学中的多功能性。例如,从 3-芳酰基-2-芳基丙酸中轻松合成 3(2H)-吡啶并恶嗪酮和 2(3H)-呋喃酮,突出了与当前使用的 NSAID 相比,以最小的副作用创建生物活性化合物的潜力 (Morsy, 2008)。此外,由各种起始材料合成的新型呋并[3,2-e]吡唑并[3,4-b]吡嗪和相关杂环进一步证明了这些支架可实现的化学多样性 (Kamal El‐Dean 等人,2018)。

生物活性及潜在治疗应用

一些研究专注于评估合成化合物的生物活性,包括其抗炎和抗菌特性。例如,6-芳基-2,3,4,5-四氢-3-吡啶并恶嗪酮在使用角叉菜胶诱导的大鼠足水肿试验中评估时显示出有希望的抗炎活性 (Khan & Siddiqui, 2000)。这表明这些化合物在治疗与炎症相关的疾病中具有潜在的治疗应用。

先进的合成方法

该研究还深入研究了构建这些杂环化合物的先进合成方法。例如,在呋并[2,3-d]吡啶并恶嗪-4(5H)-酮的一锅三组分合成中利用腈亚胺的亲电和亲核双重作用展示了一种创新方法,可以高效、复杂地合成复杂分子 (Giustiniano 等人,2015)。

属性

IUPAC Name |

6-(furan-3-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-11-5-9-6-15(3-1-10(9)13-14-11)12(17)8-2-4-18-7-8/h2,4-5,7H,1,3,6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYILMOJWMHCFTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=O)NN=C21)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

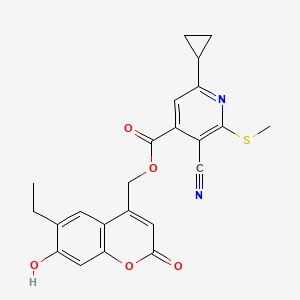

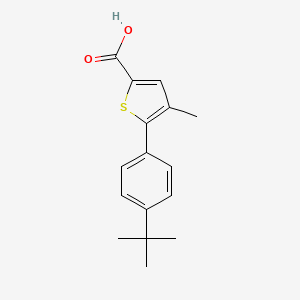

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

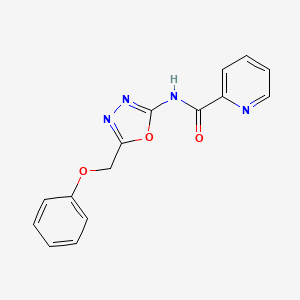

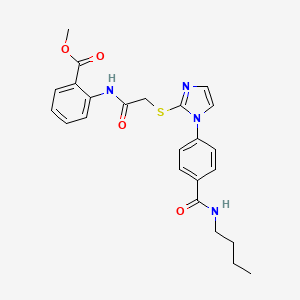

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

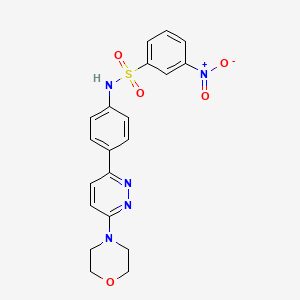

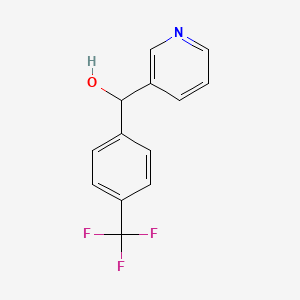

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)

![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)